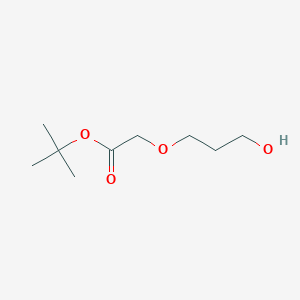
2-chloro-5-(4-chlorophenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (2C5C1O) is a heterocyclic compound with a five-membered ring structure containing two chlorine atoms, one oxygen atom, and a phenyl group. 2C5C1O is a versatile compound with numerous applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also a useful building block for the synthesis of other compounds.
科学的研究の応用
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has numerous applications in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science. 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is also used as a ligand in the synthesis of complexes and as a substrate in the synthesis of polymers. In addition, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is used in the synthesis of organometallic compounds, dyes, and catalysts.
作用機序
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is complex. When 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is exposed to a base, it undergoes a nucleophilic substitution reaction to form an acylium ion. This acylium ion then reacts with an amine to form an amide. The amide then undergoes a dehydration reaction to form an imine, which can then react with a nucleophile to form a new compound.
Biochemical and Physiological Effects
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant, anticonvulsant, and anti-diabetic properties.
実験室実験の利点と制限
2-chloro-5-(4-chlorophenyl)-1,3-oxazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It is also non-toxic and non-carcinogenic, making it safe to use in lab experiments. However, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is not very soluble in water, and it is not very stable in acidic or basic solutions.
将来の方向性
There are several potential future directions for research on 2-chloro-5-(4-chlorophenyl)-1,3-oxazole. One potential direction is to investigate its potential therapeutic applications, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Another potential direction is to investigate its potential as a substrate for the synthesis of polymers and organometallic compounds. Additionally, research could be conducted to investigate the effects of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole on other biochemical and physiological processes, such as its effects on inflammation and cancer. Finally, research could be conducted to investigate the potential uses of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole in materials science and other industries.
合成法
2-chloro-5-(4-chlorophenyl)-1,3-oxazole can be synthesized through a variety of methods, including the direct synthesis from the starting materials and the synthesis from intermediates. The direct synthesis method involves the reaction of 4-chlorophenol and 2-chloroacetyl chloride in the presence of an acid catalyst. The intermediates synthesis method involves the reaction of 4-chlorophenol, 2-chloroacetyl chloride, and dimethylformamide in the presence of an acid catalyst. The yield of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is usually high in both methods.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(4-chlorophenyl)-1,3-oxazole involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate, which is then chlorinated with thionyl chloride to form 2-chloro-5-(4-chlorophenyl)-1,3-oxazole.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "ethyl oxalyl chloride", "thionyl chloride" ], "Reaction": [ "4-chlorobenzoyl chloride + 2-amino-2-methyl-1-propanol → 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone", "4-chlorophenyl-2-hydroxy-2-methyl-1-propanone + ethyl oxalyl chloride → ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate", "ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate + thionyl chloride → 2-chloro-5-(4-chlorophenyl)-1,3-oxazole" ] } | |
CAS番号 |
1240282-86-3 |
製品名 |
2-chloro-5-(4-chlorophenyl)-1,3-oxazole |
分子式 |
C9H5Cl2NO |
分子量 |
214 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



